Ceclazepide belongs to the class of compounds known as benzodiazepines, which are characterized by their core structure comprising a benzene ring fused to a diazepine ring. It is classified primarily as a cholecystokinin-2 receptor antagonist, which positions it within the pharmacological category of gastrointestinal agents. The compound has been studied in various preclinical and clinical settings for its potential efficacy in managing conditions such as acid reflux and peptic ulcers.
The synthesis of ceclazepide involves several multi-step processes that include:
Specific synthetic routes may vary, but they generally aim to optimize yield and purity while minimizing by-products and waste.
Ceclazepide has a complex molecular structure that can be represented by its chemical formula: CHNO. The structural representation includes:
The three-dimensional conformation of ceclazepide plays a crucial role in its interaction with biological targets, influencing both its efficacy and safety profile.
Ceclazepide undergoes various chemical reactions, which can include:
These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of ceclazepide.
Ceclazepide acts primarily as an antagonist at the cholecystokinin-2 receptor. The mechanism involves:
Research indicates that ceclazepide's binding affinity is significantly higher than that of other competing compounds, suggesting a strong potential for clinical application.
Ceclazepide exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms and determining appropriate storage conditions.
Ceclazepide has potential applications in various scientific fields:
Gastrins are gastrointestinal hormones critical for digestive function, primarily comprising isoforms such as amideated gastrin-17, glycine-extended gastrin-17, and their 34-amino-acid variants (gastrin-34) [4]. These peptides bind cholecystokinin receptors (CCK-R) to regulate key processes:
Table 1: Major Gastrin Isoforms and Functions
Isoform | Receptor Target | Primary Physiological Role |
---|---|---|
Amideated gastrin-17 | CCK2R (high affinity) | Gastric acid secretion, ECL cell growth |
Gly-extended gastrin-17 | CCK-CR/ANX-II | Mucosal proliferation, wound healing |
Gastrin precursor | ANX-II/F1-ATPase | Cell differentiation, tumor promotion |
Sustained elevation of gastrin isoforms drives oncogenesis through autocrine/paracrine mechanisms:
Mechanistically, gly-extended gastrin binds F1-ATPase receptors on colonocytes, inducing mitochondrial ROS production and DNA damage [4]. Gastrin precursors via annexin II receptors upregulate VEGF and Cyclin D1, supporting angiogenesis and uncontrolled proliferation.
The CCK2 receptor (formerly CCK-BR) is a G-protein coupled receptor (GPCR) with seven transmembrane domains, exhibiting 50% sequence divergence from CCK1R [4] [6]. Key characteristics:
Ceclazepide (C₃₀H₃₂N₆O₅; MW 556.61) is a stereospecific CCK2R antagonist with an (R)-configured chiral center [5] [6]. It competitively inhibits gastrin binding (Kᵢ ≈ nM range), disrupting downstream oncogenic pathways. Its chemical structure features:
Table 2: Ceclazepide's Chemical Profile
Property | Value | Significance |
---|---|---|
Molecular formula | C₃₀H₃₂N₆O₅ | Nitrogen-rich structure for H-bonding |
Molecular weight | 556.61 g/mol | Optimal for membrane permeability |
Stereochemistry | (R)-chiral center | Critical for receptor binding specificity |
CAS registry | 1801749-44-9 | Unique compound identifier |
Mechanism | CCK2R competitive antagonist | Blocks gastrin-induced tumor signaling |
Preclinical studies confirm Ceclazepide suppresses gastrin-driven xenograft growth in gastrointestinal cancers by >50% through dual inhibition of ERK phosphorylation and STAT3 nuclear translocation [4] [6]. Its designation as an orphan drug (EU/3/15/1588) underscores therapeutic potential in CCK2R-overexpressing malignancies [5].
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7